molecular formula C16H22O2 B15185777 2,5-Diisopropyl methyl cinnamate CAS No. 63600-28-2

2,5-Diisopropyl methyl cinnamate

Cat. No.: B15185777
CAS No.: 63600-28-2
M. Wt: 246.34 g/mol
InChI Key: PABHEXWDYRTPBQ-VQHVLOKHSA-N
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Description

2,5-Diisopropyl methyl cinnamate is an organic compound with the molecular formula C16H22O2. It is a derivative of cinnamic acid, characterized by the presence of two isopropyl groups attached to the phenyl ring and a methyl ester group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diisopropyl methyl cinnamate can be synthesized through the Heck reaction, which involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. The reaction is typically carried out in the presence of isopropyl alcohol as the solvent . Another method involves the esterification of 2,5-diisopropyl cinnamic acid with methanol under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity of the final product . The use of recyclable catalysts and mild reaction conditions further enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diisopropyl methyl cinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 2,5-Diisopropyl cinnamic acid.

    Reduction: 2,5-Diisopropyl methyl cinnamyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Diisopropyl methyl cinnamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Lacks the isopropyl groups, making it less hydrophobic.

    Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Butyl cinnamate: Contains a butyl ester group, which increases its hydrophobicity.

Uniqueness

2,5-Diisopropyl methyl cinnamate is unique due to the presence of two isopropyl groups, which enhance its hydrophobicity and stability. This makes it particularly effective as a UV absorber in cosmetic formulations compared to its simpler counterparts .

Properties

CAS No.

63600-28-2

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

methyl (E)-3-[2,5-di(propan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C16H22O2/c1-11(2)13-6-8-15(12(3)4)14(10-13)7-9-16(17)18-5/h6-12H,1-5H3/b9-7+

InChI Key

PABHEXWDYRTPBQ-VQHVLOKHSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)/C=C/C(=O)OC

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)C=CC(=O)OC

Origin of Product

United States

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